1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one is an organic compound classified within the benzofuran family. This compound features a benzofuran ring that is substituted with a methoxymethoxy group and an ethanone moiety. Benzofurans are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. The compound is also known for its potential therapeutic applications, particularly in cancer research, due to its structural properties that allow interaction with biological targets.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. Its classification falls under organic compounds, specifically within the category of benzofuran derivatives, which are often explored for their pharmacological properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[5-(methoxymethoxy)-1-benzofuran-2-yl]ethanone, with a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol.
The synthesis of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one typically involves several steps:
The reaction mechanism involves nucleophilic attack by the methoxymethoxy group on the electrophilic carbon of chloroacetone, leading to the formation of the desired ethanone derivative. Characterization of the product can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one can be represented by the following:
The compound has a CAS number of 63838-69-7, indicating its unique identification in chemical databases. Its structural features include:
1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one involves its interaction with specific biological targets:
The physical properties of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| CAS Number | 63838-69-7 |
These properties indicate that the compound has moderate stability under standard laboratory conditions but may require careful handling due to potential reactivity.
The scientific applications of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one primarily revolve around its potential therapeutic uses:
The benzofuran scaffold—a fused heterocyclic system combining benzene and furan rings—represents a privileged structure in drug discovery due to its versatile pharmacological profile and structural adaptability. This moiety serves as the chemical foundation for >30 clinically approved drugs and numerous investigational agents, spanning therapeutic areas from oncology to infectious diseases [1] [9]. The scaffold's significance stems from three evolutionary advantages:
| Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
|---|---|---|---|
| Amiodarone [6] | Antiarrhythmic | Na⁺/K⁺ channels | 2-Butylbenzofuran core |
| Benzbromarone [1] | Uricosuric | URAT1 transporter | 3-Halogenated benzofuran |
| Dronedarone [10] | Antiarrhythmic | Multichannel blocker | Methoxy-substituted C-5 |
| Griseofulvin [6] | Antifungal | Microtubule assembly | Spiro benzofuranone |
The scaffold's evolutionary trajectory shows increasing structural complexity: Early drugs featured simple alkyl substitutions (e.g., amiodarone), while newer agents incorporate hybrid architectures like benzofuran-indole systems for targeted oncology applications [9] [10].
Benzofuran derivatives have punctuated medicinal history through landmark discoveries:
In oncology, structural refinements yielded compounds with remarkable selectivity:
| Compound Class | Molecular Target | Potency (IC₅₀) | Selectivity Index |
|---|---|---|---|
| 3-Bromobenzofuran [9] | PLK1 PBD | 16.4 μM (A549 cells) | >100 vs. HUVEC |
| Chalcone-benzofuran [5] | Tubulin polymerization | 0.35–2.85 μM | 8–12 vs. fibroblasts |
| Benzofuran-indole [9] | Mutant EGFR | 0.02 μM (NSCLC) | 50 vs. wild-type |
| Moracin derivatives [10] | Pin1 isomerase | 0.874 μM (HCC) | 15 vs. normal hepatocytes |
The methoxymethoxy (MOM) group—a −CH₂OCH₃ substituent—addresses twin challenges in benzofuran drug development: enhancing aqueous solubility while preserving bioactivity. This functionalization strategy stems from three pharmacological imperatives:
Solubility-Permeability Paradox: Benzofurans with high log P (>4) exhibit poor aqueous solubility (e.g., unmodified rocaglates <5 μg/mL), limiting bioavailability. MOM introduction at C-5 decreases log P by 0.5–1.2 units while increasing water solubility 3–5 fold through ether oxygen hydrogen bonding [1] [3].
Metabolic Stability: The MOM group resists cytochrome P450-mediated oxidation better than simple methoxy groups, prolonging half-life. In microsomal studies, MOM-protected benzofurans showed t₁/₂ > 120 min vs. 40 min for hydroxyl analogs [3].
Targeted Interactions: For kinase inhibitors, the MOM oxygen forms hydrogen bonds with hinge region residues (e.g., EGFR-Lys745), while the methyl group engages hydrophobic pockets. Molecular dynamics confirm MOM-containing benzofurans achieve 20% stronger binding energy than methoxy analogs [5] [9].
| Benzofuran Core | Solubility (PBS, μg/mL) | log P | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| 5-Hydroxy derivative | 8.2 ± 0.9 | 3.9 | 92.3 | 38 ± 5 |
| 5-MOM derivative | 42.7 ± 3.1 | 3.1 | 85.1 | 126 ± 11 |
| 5-Methoxy derivative | 24.5 ± 2.4 | 3.6 | 88.7 | 65 ± 8 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1